3-(Pyridin-3-yl)pyrazine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

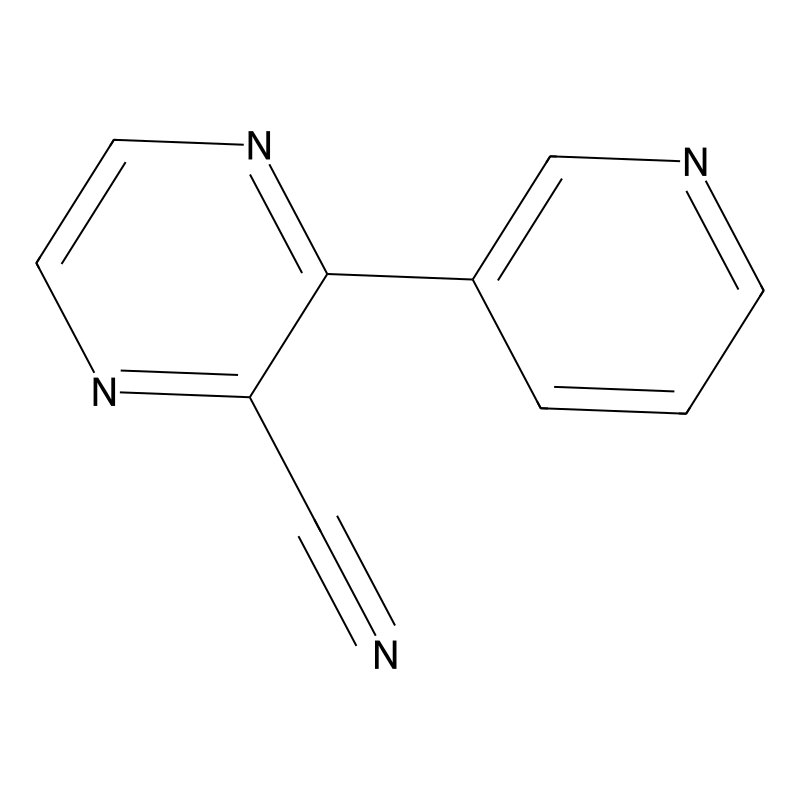

3-(Pyridin-3-yl)pyrazine-2-carbonitrile is an organic compound characterized by a pyrazine ring substituted with a pyridine group and a carbonitrile functional group. Its molecular structure can be represented as follows:

- Molecular Formula: C₉H₆N₄

- Molecular Weight: 174.17 g/mol

This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the pyridine and pyrazine rings contributes to its unique chemical properties, making it a subject of interest in various fields, including pharmaceuticals and materials science.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Substitution: The aromatic nature of the pyridine and pyrazine rings enables electrophilic substitution reactions, which can modify the electron density on these rings.

- Reduction and Oxidation: The carbonitrile group can be reduced to form primary amines, while oxidation reactions can convert the compound into various derivatives, such as aldehydes or ketones depending on the reaction conditions used .

The biological activity of 3-(Pyridin-3-yl)pyrazine-2-carbonitrile has been explored in various studies. It has shown potential as an inhibitor in several biological pathways, particularly in cancer research. For instance:

- Anticancer Activity: Compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression, suggesting that 3-(Pyridin-3-yl)pyrazine-2-carbonitrile could exhibit similar properties .

- Antimicrobial Properties: There is evidence that derivatives of this compound may possess antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent .

The synthesis of 3-(Pyridin-3-yl)pyrazine-2-carbonitrile typically involves several key steps:

- Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors, often starting from pyridine derivatives.

- Introduction of the Carbonitrile Group: This is commonly done through cyanation reactions using reagents like sodium cyanide or other cyanating agents under controlled conditions.

- Final Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity for further applications .

3-(Pyridin-3-yl)pyrazine-2-carbonitrile has several notable applications:

- Pharmaceutical Development: Due to its potential biological activities, it is being investigated as a lead compound for developing new drugs targeting specific diseases, particularly cancer.

- Material Science: Its unique structural features allow it to be used as a building block in synthesizing novel materials with specific electronic or optical properties .

Studies on the interactions of 3-(Pyridin-3-yl)pyrazine-2-carbonitrile with biological targets have revealed its potential mechanisms of action. It is believed that the compound can interact with enzymes or receptors through hydrogen bonding and π–π interactions due to its aromatic structure. Such interactions may modulate enzyme activity or receptor binding, leading to therapeutic effects .

Several compounds share structural similarities with 3-(Pyridin-3-yl)pyrazine-2-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrimidin-2-carbonitrile | Contains a pyrimidine ring instead of pyrazine | Different electronic properties due to ring structure |

| Pyrrolopyrazine Derivatives | Contains a pyrazine ring but varies in substituents | Potentially different biological activities |

| Hydroxypiperidine Derivatives | Contains hydroxypiperidine instead of pyridine | Enhanced solubility and bioavailability |

Uniqueness

The uniqueness of 3-(Pyridin-3-yl)pyrazine-2-carbonitrile lies in its combination of both pyridine and pyrazine rings along with a carbonitrile group. This specific arrangement imparts distinct chemical reactivity and biological activity not commonly found in similar compounds. Its dual-ring structure allows for versatile interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry .